N-[2-(ethylsulfanyl)ethyl]-5-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(ETHYLSULFANYL)ETHYL]-N-(5-NITRO-2-PYRIDYL)AMINE is an organic compound with the molecular formula C9H13N3O2S This compound features a pyridine ring substituted with a nitro group and an ethylsulfanyl ethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ETHYLSULFANYL)ETHYL]-N-(5-NITRO-2-PYRIDYL)AMINE typically involves the reaction of 5-nitro-2-chloropyridine with 2-(ethylsulfanyl)ethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group displaces the chlorine atom on the pyridine ring.
Industrial Production Methods
While specific industrial production methods for N-[2-(ETHYLSULFANYL)ETHYL]-N-(5-NITRO-2-PYRIDYL)AMINE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(ETHYLSULFANYL)ETHYL]-N-(5-NITRO-2-PYRIDYL)AMINE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Bases like potassium carbonate, solvents like DMF.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(ETHYLSULFANYL)ETHYL]-N-(5-NITRO-2-PYRIDYL)AMINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: May be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(ETHYLSULFANYL)ETHYL]-N-(5-NITRO-2-PYRIDYL)AMINE is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitro and ethylsulfanyl groups. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(METHYLSULFANYL)ETHYL]-N-(5-NITRO-2-PYRIDYL)AMINE
- N-[2-(ETHYLSULFANYL)ETHYL]-N-(4-NITRO-2-PYRIDYL)AMINE
- N-[2-(ETHYLSULFANYL)ETHYL]-N-(5-NITRO-3-PYRIDYL)AMINE
Uniqueness
N-[2-(ETHYLSULFANYL)ETHYL]-N-(5-NITRO-2-PYRIDYL)AMINE is unique due to the specific positioning of the nitro group on the pyridine ring and the presence of the ethylsulfanyl ethylamine moiety. These structural features confer distinct chemical reactivity and biological activity compared to its analogs.
This article provides a comprehensive overview of N-[2-(ETHYLSULFANYL)ETHYL]-N-(5-NITRO-2-PYRIDYL)AMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H13N3O2S |
---|---|
Molekulargewicht |
227.29 g/mol |
IUPAC-Name |
N-(2-ethylsulfanylethyl)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C9H13N3O2S/c1-2-15-6-5-10-9-4-3-8(7-11-9)12(13)14/h3-4,7H,2,5-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
IDBSZEIYJPLESP-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCNC1=NC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.